4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzaldehyde
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Overview
Description
4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzaldehyde is a complex organic compound featuring a benzaldehyde moiety substituted with a pyrazolo[3,4-d]pyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzaldehyde typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.
Introduction of the benzaldehyde moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with 4-methoxybenzaldehyde under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: 4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzoic acid.
Reduction: 4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel inhibitors targeting specific enzymes or receptors, such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs)
Biological Studies: It is used in studies to understand the biological pathways and mechanisms involved in diseases such as cancer.
Pharmaceutical Development: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes such as cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs), which are involved in cell cycle regulation and signal transduction pathways
Pathways Involved: By inhibiting these enzymes, the compound can alter cell cycle progression, induce apoptosis, and inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit inhibitory activity against CDKs and other kinases.
Uniqueness
4-methoxy-3-({1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}methyl)benzaldehyde is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity towards certain molecular targets .
Properties
IUPAC Name |
4-methoxy-3-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-18-14-12(6-17-18)15(21)19(9-16-14)7-11-5-10(8-20)3-4-13(11)22-2/h3-6,8-9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWAMYLXAWTJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC3=C(C=CC(=C3)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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